(2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indol-2-ylmethyl)amine
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Overview
Description
(2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indol-2-ylmethyl)amine is a complex organic compound belonging to the indolizinoindole family This compound is characterized by its unique polycyclic structure, which includes both indole and indolizidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indol-2-ylmethyl)amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate indole derivatives with suitable reagents under controlled conditions. For instance, the Fischer indole synthesis can be employed to construct the indole core, followed by further functionalization to introduce the indolizidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of high-yielding reactions, cost-effective reagents, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indol-2-ylmethyl)amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, methanesulfonic acid, and N-bromosuccinimide. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include various substituted indole and indolizidine derivatives, which can be further utilized in synthetic and medicinal chemistry applications.
Scientific Research Applications
(2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indol-2-ylmethyl)amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indol-2-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound’s polycyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole
- 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylic acid
Uniqueness
(2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indol-2-ylmethyl)amine is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H19N3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2,3,3a,4,9,10-hexahydro-1H-indolizino[6,7-b]indol-2-ylmethanamine |
InChI |
InChI=1S/C15H19N3/c16-7-10-5-11-6-13-12-3-1-2-4-14(12)17-15(13)9-18(11)8-10/h1-4,10-11,17H,5-9,16H2 |
InChI Key |
SWGYRTDBCKJJOX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3=C(CN2CC1CN)NC4=CC=CC=C34 |
Origin of Product |
United States |
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